molecular formula C18H29NO3S B6783009 N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide

N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide

Cat. No.: B6783009
M. Wt: 339.5 g/mol
InChI Key: KNVMVGOQKUTRGR-UHFFFAOYSA-N
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Description

N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide is a compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The adamantane moiety provides the compound with unique structural, biological, and stimulus-responsive properties.

Preparation Methods

The synthesis of N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide involves several steps. The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The preparation of 1,2-disubstituted adamantane derivatives often involves C–H functionalization methods . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s adamantane core is particularly reactive in radical-based functionalization reactions, which convert diamondoid C–H bonds to C–C bonds . Common reagents used in these reactions include strong oxidizing agents and radical initiators. The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Mechanism of Action

Comparison with Similar Compounds

N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 1,3-dehydroadamantane . While these compounds share the adamantane core, this compound is unique due to its specific functional groups and enhanced reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-18(2,23(21,22)15-3-4-15)17(20)19-10-16-13-6-11-5-12(8-13)9-14(16)7-11/h11-16H,3-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVMVGOQKUTRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1C2CC3CC(C2)CC1C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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